
4,4-Dimethylcycloheptan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dimethylcycloheptan-1-ol is an organic compound with the molecular formula C9H18O It is a cycloheptanol derivative characterized by the presence of two methyl groups at the 4th position of the cycloheptane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethylcycloheptan-1-ol can be achieved through several methods. One common approach involves the hydrogenation of 4,4-Dimethylcycloheptanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C and pressure at 1-2 atm.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 4,4-Dimethylcycloheptanone in a high-pressure reactor. The process is optimized to achieve high yield and purity, often utilizing advanced catalysts and continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 4,4-Dimethylcycloheptan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4,4-Dimethylcycloheptanone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to 4,4-Dimethylcycloheptane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: 4,4-Dimethylcycloheptanone.
Reduction: 4,4-Dimethylcycloheptane.
Substitution: 4,4-Dimethylcycloheptyl chloride.
Applications De Recherche Scientifique
4,4-Dimethylcycloheptan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a starting material for the preparation of cycloheptane derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4,4-Dimethylcycloheptan-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are subject to ongoing research, with studies focusing on its potential therapeutic applications.
Comparaison Avec Des Composés Similaires
4,4-Dimethylcyclohexan-1-ol: A cyclohexanol derivative with similar structural features but a different ring size.
4,4-Dimethylcyclohex-2-en-1-ol: A cyclohexenol derivative with a double bond in the ring.
Comparison: 4,4-Dimethylcycloheptan-1-ol is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to six-membered ring analogs
Propriétés
Formule moléculaire |
C9H18O |
|---|---|
Poids moléculaire |
142.24 g/mol |
Nom IUPAC |
4,4-dimethylcycloheptan-1-ol |
InChI |
InChI=1S/C9H18O/c1-9(2)6-3-4-8(10)5-7-9/h8,10H,3-7H2,1-2H3 |
Clé InChI |
AHTKROFORNYYSL-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC(CC1)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4-Chlorophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13219708.png)

![Piperazine, 1-[2-(phenylthio)ethyl]-](/img/structure/B13219715.png)
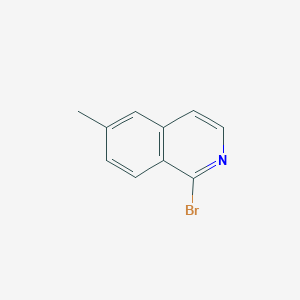
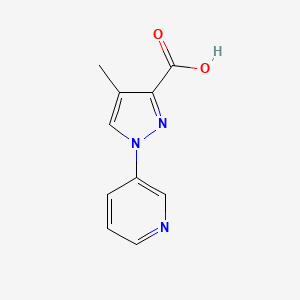
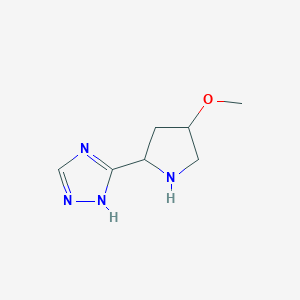
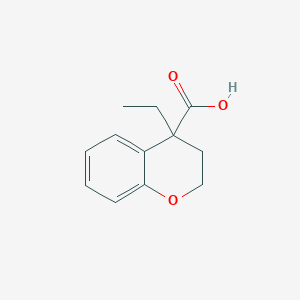


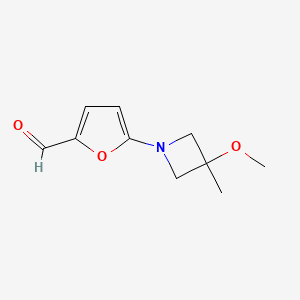
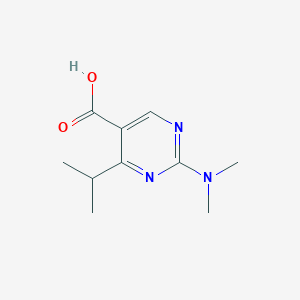
![Ethyl 1-carbamoylimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13219783.png)
